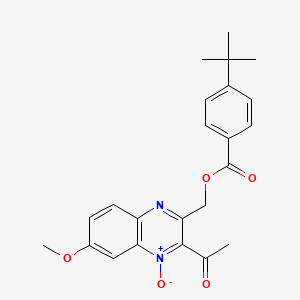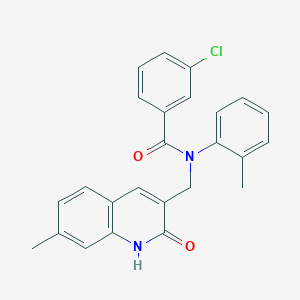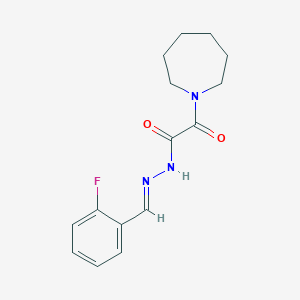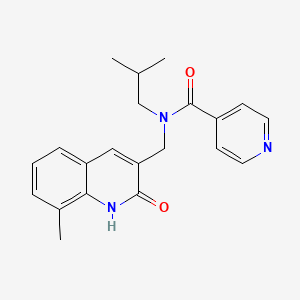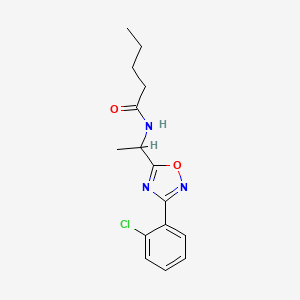
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-47,497, and it is a synthetic cannabinoid that has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its binding to the cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic and anti-depressant effects, which make it a potential candidate for the treatment of anxiety and depression.
実験室実験の利点と制限
One of the major advantages of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments is its potency and selectivity. This compound has a high affinity for the cannabinoid receptors, which makes it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential for abuse. Due to its similarity to natural cannabinoids found in the cannabis plant, this compound has the potential for recreational use, which may compromise the validity of lab experiments.
将来の方向性
There are several future directions for the research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One of the major areas of research is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. Another area of research is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is a need for further research to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications. While there are several advantages to using this compound in lab experiments, there are also limitations that need to be considered. Overall, the research on this compound has opened up new avenues for studying the endocannabinoid system and its role in various physiological processes.
合成法
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves the reaction of 2-chlorobenzonitrile with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)-1,2,4-oxadiazolidin-3-one. This compound is then reacted with 1-bromo-3-chloropropane to form this compound.
科学的研究の応用
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic cannabinoid. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. These compounds have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression.
特性
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-9-13(20)17-10(2)15-18-14(19-21-15)11-7-5-6-8-12(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCHCQMTYPQLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

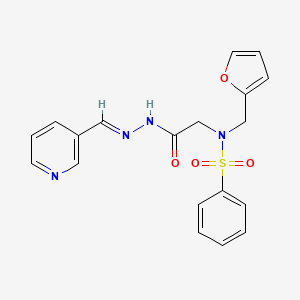
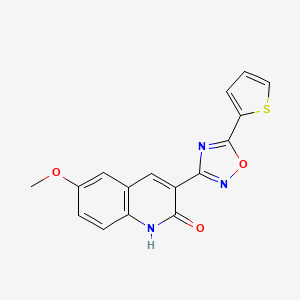

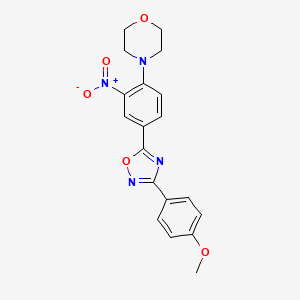
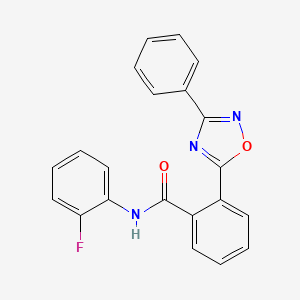
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

